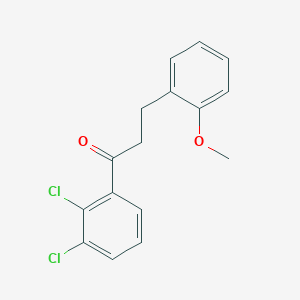

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

描述

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative featuring a dichlorinated aromatic ring at the 2' and 3' positions and a 2-methoxyphenyl group at the β-position of the ketone. The compound’s reactivity and applications are likely influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group, which modulate steric and electronic effects .

属性

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLLOWYMGSNFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644196 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-48-4 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Method

The Friedel-Crafts acylation is a widely used method for synthesizing propiophenone derivatives, including 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone.

- Reagents:

- Acyl chloride derived from 2-methoxybenzoyl chloride.

- Dichlorobenzene as the aromatic substrate.

- Catalyst: Aluminum chloride (AlCl₃) as a Lewis acid.

- Solvent: Anhydrous dichloromethane or carbon tetrachloride.

- Conditions:

- Reaction temperature maintained at 0–5°C to minimize side reactions.

- Inert atmosphere (nitrogen or argon) to prevent hydrolysis of the catalyst.

- Activation of acyl chloride by AlCl₃ to form an electrophilic acylium ion.

- Electrophilic substitution on the aromatic ring of dichlorobenzene.

- Quenching with water to recover the product.

- Stoichiometric control (1:1 molar ratio of acyl chloride to aromatic substrate).

- Gradual addition of AlCl₃ to avoid exothermic runaway reactions.

Palladium-Catalyzed Coupling Reaction

Another approach involves palladium-catalyzed coupling, which is particularly effective for introducing complex substituents.

- Reagents:

- Phenyl iodide as the halogenated aromatic precursor.

- Sodium carbonate as a base.

- Catalyst: Palladium on activated carbon (Pd/C, 10%).

- Solvent System: Ethanol-water mixture (1:1 ratio).

- Conditions:

- Heating at 100°C for six hours under reflux.

- The halogenated precursor reacts with a methoxy-substituted phenyl group under catalytic conditions.

- The reaction mixture is cooled and extracted using ethyl acetate and hexane (1:4 ratio).

- Purification via silica gel chromatography yields the final product.

Advantages:

This method avoids harsh acidic conditions and provides high selectivity for the desired product.

Reaction Analysis

Comparative Yield Data

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0–5°C | ~80% |

| Palladium-Catalyzed Coupling | Pd/C | Ethanol-water | 100°C | ~86% |

The palladium-catalyzed coupling generally offers higher yields due to better selectivity and fewer side reactions.

Experimental Notes

Purification Techniques

After synthesis, purification is critical to ensure high product quality:

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures.

- Spectroscopic Analysis:

- NMR (¹H and ¹³C) confirms structural integrity by analyzing chemical shifts.

- IR spectroscopy identifies functional groups like carbonyls and methoxy substituents.

化学反应分析

2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium hydroxide or ammonia.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone is C16H14Cl2O2. Its structure features a propiophenone moiety with two chlorine atoms and a methoxy group attached to the phenyl ring, which influences its reactivity and biological properties.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique chemical structure that allows for various reactions, including nucleophilic substitution and condensation reactions .

Biology

-

Biological Activity Studies : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The presence of the methoxy group enhances its lipophilicity, improving membrane permeability and interaction with cellular components .

- Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The anticancer effects may involve apoptosis induction and cell cycle arrest, mediated by the activation of caspases .

Medicine

- Therapeutic Potential : Ongoing research explores its potential as a lead compound for developing new therapeutic agents. The compound's ability to modulate specific molecular targets suggests it could be useful in treating various diseases, including cancer and infections .

Anticancer Activity Study

In one notable study, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated:

- A dose-dependent reduction in cell viability.

- Upregulation of pro-apoptotic markers such as Bax.

- Downregulation of anti-apoptotic proteins like Bcl-2, suggesting a mechanism involving apoptotic pathways .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound against common pathogens:

- Significant inhibition was observed against Gram-positive bacteria.

- The findings support the potential use of this compound in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis typically involves the condensation reaction between 2-methoxyacetophenone and propionyl chloride under basic conditions. Various derivatives have been synthesized to enhance biological activity or modify pharmacological profiles.

Table 1: Synthetic Routes and Derivatives

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Nucleophilic substitution followed by cyclization | Antimicrobial, anticancer |

| 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |

作用机制

The mechanism of action of 2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives being studied.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone with its analogs:

Key Observations :

- Substituent Position Effects : The 2-methoxy group in the target compound likely creates significant steric hindrance compared to analogs with para-substituents (e.g., 4-CH₃ in ).

- Electronic Effects : Chlorine atoms at 2' and 3' positions increase electrophilicity of the ketone, while the 2-methoxy group donates electrons via resonance, creating a nuanced electronic profile .

- Molecular Weight : Thiomethyl and trifluoromethyl analogs (e.g., ) exhibit higher molecular weights due to sulfur or fluorine atoms.

Reactivity in Catalytic Reactions

Propiophenone derivatives often participate in α-functionalization and amination reactions. For example:

- α-Phenylselenation: Propiophenone analogs with aromatic rings adjacent to the carbonyl group (e.g., acetophenone) show higher yields (0.59 mmol) in cesium carbonate-catalyzed selenation compared to aliphatic ketones like cyclohexanone (0.43 mmol) . The target compound’s dichloro and methoxy substituents may reduce reactivity due to steric hindrance.

- Amination: Sterically hindered propiophenones (e.g., 2',6'-dichloro analogs) exhibit lower yields in amination. For instance, Au/TiO₂ catalysts achieved only 11% amine yield with propiophenone (20% conversion) . The 2',3'-dichloro substitution in the target compound may further impede reaction efficiency.

生物活性

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS No. 898770-48-4) is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14Cl2O2

- Molecular Weight : 305.19 g/mol

- Structural Features : The compound features a propiophenone moiety with two chlorine atoms and a methoxy group on the phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The presence of halogen atoms can enhance binding affinity to enzyme active sites, potentially leading to inhibition of enzymatic activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Key findings include:

- Inhibition of Tumor Growth : In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

- Mechanisms Involved : The anticancer effects may involve apoptosis induction and cell cycle arrest, mediated by the activation of caspases and modulation of cyclin-dependent kinases.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various pathogens. Studies indicate:

- Broad-Spectrum Activity : It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| In vitro study on cancer cell lines | Significant reduction in cell viability in breast cancer cells treated with 10 µM concentration | |

| Antimicrobial efficacy assessment | Effective against E. coli and S. aureus with MIC values ranging from 5 to 15 µg/mL | |

| Enzyme inhibition assay | Demonstrated inhibition of acetylcholinesterase, suggesting potential for neuroprotective applications |

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to evaluate differences in biological activity:

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Cl-Cl, Methoxy | High | Moderate |

| 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | F-F, Methoxy | Moderate | High |

| 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Me-Me, Methoxy | Low | Low |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a Friedel-Crafts acylation of 2-methoxyphenylpropane with a dichlorinated benzoyl chloride derivative. Optimize reaction temperature (80–120°C) and use Lewis acids like AlCl₃ or FeCl₃ as catalysts. Post-synthesis, employ column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and confirm yield via NMR (¹H/¹³C) and HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine positions on the phenyl ring). FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight. For electronic properties, perform UV-Vis spectroscopy in acetonitrile to assess π→π* transitions (~250–300 nm) .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (H313/H319). Work in a fume hood to prevent inhalation (H335). Store waste in labeled halogenated solvent containers and coordinate with certified waste management services for incineration. Refer to GHS guidelines for hazard communication .

Q. How can researchers optimize the purity of this compound for downstream applications?

- Methodological Answer : Recrystallize from ethanol/water mixtures (4:1 v/v) to remove unreacted precursors. Validate purity via HPLC (C18 column, 70:30 methanol/water mobile phase, λ=254 nm). Use DSC to assess thermal stability and ensure melting point consistency with literature values .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use HPLC-MS to identify side products (e.g., dechlorinated byproducts). Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Cross-validate with computational models (DFT) to predict reactive intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO/LUMO energies and Fukui indices. Use Molecular Dynamics (MD) simulations to study solvent effects (e.g., DMF vs. THF). Validate predictions with experimental Suzuki-Miyaura coupling trials (Pd(PPh₃)₄, K₂CO₃) .

Q. How does thermal stress affect the stability of this compound, and what degradation products form?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition thresholds (>200°C). Use GC-MS to detect volatile degradation products (e.g., chlorophenols, CO₂). For non-volatile residues, apply LC-QTOF to identify dimerized or oxidized species .

Q. What strategies mitigate variability in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions (pH 7.4 buffer, 37°C) and pre-equilibrate compound solutions in DMSO (<0.1% final concentration). Use positive controls (e.g., known kinase inhibitors) and validate with triplicate runs. Apply QSAR models to correlate substituent effects (Cl vs. OCH₃) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。